molecular formula C23H25N3O4 B2671894 1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775399-42-2

1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

カタログ番号: B2671894
CAS番号: 1775399-42-2
分子量: 407.47
InChIキー: VLRXFDUJXGHZHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic small molecule characterized by a piperidine core substituted with a 2,4-dimethoxybenzoyl group and a 3-phenyl-1,2,4-oxadiazole-methyl moiety.

特性

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-18-8-9-19(20(15-18)29-2)23(27)26-12-10-16(11-13-26)14-21-24-22(25-30-21)17-6-4-3-5-7-17/h3-9,15-16H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRXFDUJXGHZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation or other acylation reactions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via reductive amination or other cyclization methods.

    Final Coupling: The final step involves coupling the oxadiazole and benzoyl-piperidine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole or benzoyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

科学的研究の応用

Pharmacological Applications

The compound has shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of piperidine compounds can exhibit anticancer properties. The oxadiazole moiety is known for its ability to interact with biological targets related to cancer cell proliferation. Studies have demonstrated that compounds containing oxadiazole rings can inhibit tumor growth and induce apoptosis in cancer cells .

Neurological Disorders

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to inhibit acetylcholinesterase activity places it among candidates for cognitive enhancement therapies .

Antimicrobial Properties

Recent investigations have revealed that compounds with similar structures possess antimicrobial activities against various bacterial strains. The incorporation of the oxadiazole moiety enhances the compound's ability to disrupt bacterial cell walls, making it a potential candidate for developing new antibiotics .

Case Studies

StudyObjectiveFindings
Evaluate anticancer propertiesThe compound demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Investigate neuroprotective effectsExhibited inhibition of acetylcholinesterase activity by up to 70%, suggesting potential for cognitive enhancement.
Assess antimicrobial efficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 100 µg/mL.

作用機序

The mechanism of action of 1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the benzoyl ring or oxadiazole moiety, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Predicted Density (g/cm³) Boiling Point (°C) pKa
1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Not provided C₂₃H₂₅N₃O₄ ~407.46* 2,4-dimethoxybenzoyl; 3-phenyloxadiazole 1.214 ± 0.06† 610.6 ± 65.0† -0.67 ± 0.32†
1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine 1775309-81-3 C₂₃H₂₅N₃O₄ 407.46 3,4-dimethoxybenzoyl; 3-phenyloxadiazole 1.214 ± 0.06 610.6 ± 65.0 -0.67 ± 0.32
1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine 1775456-21-7 C₂₃H₂₅N₃O₂ 375.46 2,4-dimethylbenzoyl; 3-phenyloxadiazole 1.173 ± 0.06 583.2 ± 60.0 -0.67 ± 0.32
1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 1775455-42-9 C₂₃H₂₄FN₃O₄ 425.45 2,4-dimethoxybenzoyl; 4-fluorophenyloxadiazole N/A N/A N/A

*Estimated based on structural similarity to ; †Values inferred from structurally related compound in .

Key Structural and Functional Differences

Substituent Position on Benzoyl Group: The 2,4-dimethoxybenzoyl group in the target compound vs. 3,4-dimethoxybenzoyl in alters electronic distribution and steric bulk. The 2,4-substitution may enhance metabolic stability compared to 3,4-substitution due to reduced enzymatic accessibility.

Oxadiazole Modifications :

  • The 4-fluorophenyl substitution in introduces electronegativity, which could improve target binding via halogen bonding (e.g., in receptor pockets). This modification is absent in the target compound.

Biological Activity Insights: Analogs with 3-phenyl-1,2,4-oxadiazole and piperidine scaffolds (e.g., V-0219 in ) exhibit subnanomolar potency in GLP-1R activation and insulin secretion. The target compound’s 2,4-dimethoxybenzoyl group may similarly enhance receptor affinity compared to non-methoxy derivatives. Compounds like 1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one demonstrate the importance of sulfonyl and trifluoromethoxy groups in enzyme inhibition (e.g., mammalian complex I), suggesting that the target compound’s dimethoxy groups may offer distinct selectivity profiles.

Discussion and Implications

The target compound’s 2,4-dimethoxybenzoyl group distinguishes it from analogs with 3,4-dimethoxy or non-methoxy substituents, likely influencing its pharmacokinetic and pharmacodynamic properties. For example:

  • The methoxy groups may enhance solubility compared to methyl-substituted analogs , balancing lipophilicity for oral bioavailability.
  • Fluorine incorporation (as in ) is a common strategy to improve metabolic stability and binding affinity, suggesting that further optimization of the oxadiazole ring could enhance the target compound’s efficacy.

Comparative studies with V-0219 and sulfonamide-triazine hybrids could clarify its mechanistic niche.

生物活性

1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS: 1775399-42-2) is a compound of significant interest due to its potential biological activities. The molecular formula is C23H25N3O4C_{23}H_{25}N_{3}O_{4} with a molar mass of 407.46 g/mol. This compound features a piperidine core linked to a 2,4-dimethoxybenzoyl group and a phenyl-substituted oxadiazole moiety, which may contribute to its diverse biological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Structure 1 2 4 Dimethoxybenzoyl 4 3 phenyl 1 2 4 oxadiazol 5 yl methyl piperidine\text{Structure }\text{1 2 4 Dimethoxybenzoyl 4 3 phenyl 1 2 4 oxadiazol 5 yl methyl piperidine}

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial agent, anti-inflammatory drug, and its role in cancer therapy. Below is a detailed examination of these activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds with similar structural features have shown moderate to good antibacterial activity against various pathogens. The presence of the oxadiazole ring is often linked to enhanced antimicrobial properties due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
CompoundAntimicrobial ActivityReference
Similar Compound AModerate
Similar Compound BGood

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have also been explored. Research indicates that derivatives containing piperidine and oxadiazole rings can inhibit inflammatory pathways:

  • Mechanism : The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in mediating inflammation .

Anticancer Activity

Emerging studies suggest that this compound may exhibit anticancer properties:

  • Cell Line Studies : In vitro tests on various cancer cell lines have indicated that compounds with similar structures can induce apoptosis and inhibit cell proliferation. The effectiveness varies based on the specific cancer type and the concentration used .
Cancer Cell LineEC50 (µM)Reference
Breast Cancer15
Lung Cancer10

Case Studies

A notable case study involved the synthesis and evaluation of similar piperidine derivatives for their biological activities:

  • Study Design : A series of 2-substituted piperidine derivatives were synthesized and screened for their antimicrobial and anticancer activities.
  • Findings : Compounds demonstrated significant activity against both bacterial strains and cancer cell lines, suggesting that modifications in the piperidine structure could enhance efficacy .

Q & A

Basic: What synthetic strategies are employed to prepare 1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, and how is its purity validated?

Answer:
The synthesis typically involves multi-step functionalization of the piperidine core. Key steps include:

  • Boc-protection of intermediates to stabilize reactive amines during coupling reactions .
  • Microwave-assisted cyclization for oxadiazole ring formation (e.g., reacting amidoximes with activated carbonyl groups under controlled conditions) .
  • Nucleophilic substitution to introduce the 2,4-dimethoxybenzoyl group.

Purity validation relies on:

  • HPLC (>95% purity threshold) with reverse-phase columns and UV detection .
  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and absence of byproducts (e.g., verifying the absence of unreacted acrylamide or residual solvents) .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Basic: How do researchers assess the physicochemical stability of this compound under varying experimental conditions?

Answer:
Stability is evaluated via:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH-dependent stability studies (e.g., incubating in buffers at pH 2–12 for 24–72 hours) followed by HPLC quantification of degradation products .
  • Light exposure tests using ICH guidelines (e.g., UV-Vis irradiation for photostability) .

Advanced: What experimental designs are used to resolve contradictory data in receptor-binding studies involving this compound?

Answer: Contradictions in receptor affinity (e.g., 5-HT1B vs. 5-HT1D selectivity) are addressed by:

  • Competitive radioligand binding assays with selective antagonists (e.g., SB-224289 for 5-HT1B) to isolate target receptor contributions .
  • Functional assays measuring cAMP inhibition in transfected cell lines (e.g., CHO-K1 cells expressing human 5-HT1B/1D receptors) .
  • Computational docking (e.g., using Schrödinger Suite) to model interactions with receptor subtypes and identify steric/electronic mismatches .

Advanced: How can structure-activity relationship (SAR) studies optimize the piperidine-oxadiazole scaffold for enhanced bioactivity?

Answer: SAR optimization involves:

  • Systematic substitution : Replacing the 3-phenyl group on the oxadiazole with electron-withdrawing (e.g., CF₃) or bulky groups to modulate lipophilicity and target engagement .
  • Piperidine ring modifications : Introducing morpholine or sulfonamide moieties (e.g., 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) to improve metabolic stability .
  • Pharmacophore mapping using X-ray crystallography or cryo-EM to identify critical hydrogen-bonding interactions .

Advanced: What computational methods predict the electronic and steric effects of the 2,4-dimethoxybenzoyl group on biological activity?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of methoxy groups .
  • Molecular Dynamics (MD) Simulations : Models ligand-receptor complexes to evaluate steric clashes or favorable π-π stacking with aromatic residues .
  • QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values from enzymatic assays .

Advanced: How is metabolic stability evaluated in preclinical studies for this compound?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .

Advanced: What strategies mitigate off-target effects in functional assays for this compound?

Answer:

  • Counter-screening panels : Test against 50+ unrelated targets (e.g., kinases, GPCRs) to exclude polypharmacology .
  • CRISPR/Cas9 knockout models : Validate target specificity in cells lacking the putative receptor .
  • Proteomic profiling (e.g., affinity pull-down + mass spectrometry) to identify unintended protein binders .

Advanced: How can crystallography or NMR resolve ambiguities in the compound’s conformational flexibility?

Answer:

  • X-ray crystallography : Co-crystallize with target proteins (e.g., 5-HT1B) to determine binding poses .
  • NOESY NMR : Detect through-space nuclear Overhauser effects (NOEs) to map intramolecular interactions (e.g., piperidine-oxadiazole spatial arrangement) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。